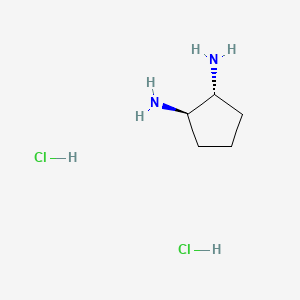

trans-Cyclopentane-1,2-diamine dihydrochloride

Description

The exact mass of the compound trans-Cyclopentane-1,2-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-Cyclopentane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclopentane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-ALUAXPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735555 | |

| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030390-38-5 | |

| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1030390-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Renewable Synthesis of trans-Cyclopentane-1,2-diamine Dihydrochloride

Abstract

trans-Cyclopentane-1,2-diamine is a chiral scaffold of significant interest in the synthesis of ligands, receptors, and biologically active compounds.[1][2] Its historical underutilization, largely due to complex and inefficient synthetic routes from petrochemical feedstocks, has given way to renewed interest with the advent of novel synthetic methodologies.[1][2][3] This in-depth technical guide outlines a sustainable and efficient pathway for the synthesis of trans-cyclopentane-1,2-diamine dihydrochloride, commencing from renewable biomass-derived feedstocks. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategies, ensuring both technical accuracy and practical applicability. The core of this renewable approach lies in the conversion of furfural, a platform chemical derived from lignocellulosic biomass, into a cyclopentanone intermediate, which is then strategically functionalized to yield the target diamine with the desired trans stereochemistry.

Introduction: The Imperative for Renewable Chiral Scaffolds

The pharmaceutical and fine chemical industries are increasingly seeking sustainable manufacturing processes that reduce reliance on finite petrochemical resources and minimize environmental impact.[4] Chiral diamines are crucial building blocks in asymmetric synthesis, serving as ligands for metal catalysts and as key components of complex molecular architectures.[5][6] trans-Cyclopentane-1,2-diamine, in particular, offers a rigid and stereochemically defined backbone that has proven valuable in a range of applications.[1] However, its widespread adoption has been hampered by the challenges associated with its synthesis.[2]

This guide addresses this challenge by proposing a comprehensive synthetic route that begins with furfural, a readily available C5 platform chemical derived from the hemicellulose fraction of biomass.[7][8] The pathway proceeds through the formation of cyclopentanone, a versatile intermediate that can be produced efficiently from furfural.[9][10] Subsequent stereoselective transformations convert cyclopentanone into the desired trans-1,2-diamine, which is finally isolated as its stable dihydrochloride salt.

Synthesis of the Cyclopentane Core from Renewable Furfural

The cornerstone of this renewable synthesis is the transformation of furfural into a cyclopentanone ring system. This is achieved through a sequence of reactions that typically involve a hydrogenation step followed by a key Piancatelli rearrangement.

From Furfural to Cyclopentanone: A Multi-step Catalytic Approach

The conversion of furfural to cyclopentanone is a well-documented process that can be accomplished with high efficiency using various catalytic systems.[7][9][11] A common pathway involves the initial hydrogenation of furfural to furfuryl alcohol, which then undergoes an acid-catalyzed Piancatelli rearrangement to form 4-hydroxy-2-cyclopentenone. Subsequent hydrogenation and dehydroxylation yield cyclopentanone.[9]

Recent advancements have led to one-pot conversions of furfural to cyclopentanone, offering improved process economics.[7] For instance, bimetallic catalysts, such as Pt-Co supported on carbon, have demonstrated high yields of cyclopentanone under relatively mild conditions.[7] Another efficient system utilizes a Ru/C catalyst in conjunction with an aluminum phosphate catalyst (Al11.6PO23.7) in an aqueous medium, achieving good yields of cyclopentanone.[9]

Table 1: Comparison of Catalytic Systems for Cyclopentanone Production from Furfural

| Catalyst System | Solvent | Temperature (°C) | H2 Pressure (MPa) | Cyclopentanone Yield (%) | Reference |

| Pt-Co/C | Toluene/Water | 180 | 1 | 75 | [7] |

| Ru/C with Al11.6PO23.7 | Water | 160 | - | 84 | [9] |

| Ni-Cu@MOF-5 | Water | 150 | 2.5 | 96 | [8] |

Experimental Protocol: Synthesis of Cyclopentanone from Furfural

The following protocol is a representative example based on the use of a bimetallic catalyst system.

Materials:

-

Furfural (freshly distilled)

-

Pt-Co/C catalyst

-

Toluene

-

Deionized Water

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

The autoclave reactor is charged with the Pt-Co/C catalyst, furfural, toluene, and water in the desired ratio.

-

The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

-

The reactor is pressurized with hydrogen to the target pressure (e.g., 1 MPa).

-

The reaction mixture is heated to the specified temperature (e.g., 180 °C) with vigorous stirring.

-

The reaction is monitored by analyzing aliquots for the disappearance of furfural and the formation of cyclopentanone using gas chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude cyclopentanone is purified by distillation.

Stereoselective Synthesis of trans-Cyclopentane-1,2-diamine

With a renewable source of cyclopentanone established, the next critical phase is the stereoselective introduction of two amine functionalities in a trans configuration. A robust strategy involves the conversion of cyclopentanone to cyclopentene, followed by a stereocontrolled diamination reaction.

Conversion of Cyclopentanone to Cyclopentene

The conversion of a ketone to an alkene can be achieved through various methods. A common and effective approach is the Wolff-Kishner reduction or a modification thereof, such as the Huang-Minlon modification, which involves the formation of a hydrazone followed by base-catalyzed elimination. Another route is the reduction of the ketone to the corresponding alcohol, followed by dehydration.

trans-Diamination of Cyclopentene

The stereoselective diamination of alkenes is a challenging yet well-studied transformation in organic synthesis.[5] To achieve the desired trans configuration on the cyclopentane ring, a method that proceeds through an anti-addition mechanism is required. One such powerful strategy involves the formation of an aziridinium ion intermediate, which is subsequently opened by a nitrogen nucleophile.[12]

An alternative approach for achieving trans-dihydroxylation, which can then be converted to the diamine, involves the epoxidation of cyclopentene followed by ring-opening with a nitrogen nucleophile. The epoxidation of cyclopentene with a peracid like m-CPBA forms cyclopentene oxide. Subsequent acid- or base-catalyzed ring-opening with an amine nucleophile will proceed with inversion of stereochemistry, leading to a trans amino alcohol.[13] This intermediate can then be further functionalized to the diamine.

A more direct approach to trans-diamination can be envisioned through modifications of existing methods for vicinal diamination.

Diagram 1: Overall Synthetic Pathway

Caption: Proposed synthetic route from renewable furfural to the target molecule.

Experimental Protocol: Synthesis of trans-Cyclopentane-1,2-diamine from Cyclopentene

This protocol describes a potential route via an intermediate bromohydrin followed by conversion to an aziridine and subsequent ring-opening.

Materials:

-

Cyclopentene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO), water

-

Sodium hydroxide

-

Ammonia (liquid or concentrated aqueous solution)

-

Suitable solvent (e.g., ethanol)

Procedure:

Step 1: Formation of trans-2-Bromocyclopentanol

-

To a stirred solution of cyclopentene in a mixture of DMSO and water at 0 °C, add NBS portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation or chromatography to obtain trans-2-bromocyclopentanol.

Step 2: Formation of the Aziridine

-

Treat the trans-2-bromocyclopentanol with a strong base (e.g., sodium hydroxide) to promote intramolecular cyclization to the corresponding epoxide.

-

The epoxide is then reacted with ammonia in a sealed vessel at elevated temperature and pressure to form the trans-2-aminocyclopentanol.

-

The amino alcohol is then converted to a good leaving group at the hydroxyl position (e.g., by mesylation) and subsequently treated with a base to form the aziridine.

Step 3: Ring-opening of the Aziridine

-

The aziridine is subjected to nucleophilic attack by an amine source (e.g., ammonia or a protected amine equivalent) under conditions that favor ring-opening to yield the trans-1,2-diamine.

Note: The direct conversion of cyclopentene to trans-1,2-diamines can be complex. The above is a generalized representation, and specific, optimized conditions would need to be developed and validated.

Formation of the Dihydrochloride Salt

The free trans-cyclopentane-1,2-diamine is often unstable.[1][2] Therefore, it is typically converted to a more stable salt form, such as the dihydrochloride, for storage and handling. This is a straightforward acid-base reaction.

Experimental Protocol: Preparation of trans-Cyclopentane-1,2-diamine Dihydrochloride

Materials:

-

trans-Cyclopentane-1,2-diamine

-

Concentrated hydrochloric acid or HCl gas

-

Anhydrous diethyl ether or ethanol

Procedure:

-

Dissolve the crude trans-cyclopentane-1,2-diamine in a minimal amount of a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or bubble HCl gas through the solution with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

The purity of the final product can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Conclusion and Future Outlook

This technical guide has detailed a viable and sustainable synthetic pathway to trans-cyclopentane-1,2-diamine dihydrochloride from renewable biomass. By leveraging the well-established conversion of furfural to cyclopentanone, a critical cyclopentane core can be accessed from non-petroleum sources. The subsequent stereoselective diamination, while challenging, can be achieved through established organic transformations, providing a complete route to this valuable chiral scaffold.

Future research should focus on the development of more direct and efficient catalytic methods for the stereoselective trans-diamination of bio-derived cyclopentene or even the direct reductive amination of a suitable cyclopentanone-derived precursor. Such advancements would further enhance the economic and environmental viability of producing trans-cyclopentane-1,2-diamine and its derivatives, paving the way for their broader application in the pharmaceutical and chemical industries.

References

-

Route for Conversion of Furfural to Ethylcyclopentane - PMC - NIH. Available at: [Link]

-

trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - ResearchGate. Available at: [Link]

-

Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - NIH. Available at: [Link]

-

Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Development of a Green Process for the Synthesis of Cyclopentanone Using Selective Aqueous Phase Hydrogenation of Furfural over Ni–Cu@MOF-5 Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Proposed pathway for the furfural–cyclopentanone aldol condensation... - ResearchGate. Available at: [Link]

-

Sustainable synthesis of cyclopentanone derivatives from renewable feedstock. - ResearchGate. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Write appropriate reactions for the formation of cis-1,2-cyclopentane - Filo. Available at: [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions - arkat usa. Available at: [Link]

-

trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 7. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Route for Conversion of Furfural to Ethylcyclopentane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]

The Underestimated Workhorse: A Technical Guide to trans-Cyclopentane-1,2-diamine Dihydrochloride

Foreword: The Resurgence of a Forgotten Diamine

In the vast repository of chiral building blocks available to the modern chemist, some molecules, like trans-cyclohexane-1,2-diamine (DACH), have enjoyed decades in the spotlight, becoming synonymous with "privileged" ligands in asymmetric catalysis. Yet, its lower homologue, trans-cyclopentane-1,2-diamine, has historically been sidelined. This is not due to a lack of potential, but rather to historical challenges in its synthesis, resolution, and the instability of the free diamine.[1][2]

The advent of its stable dihydrochloride salt, trans-cyclopentane-1,2-diamine dihydrochloride , coupled with modern synthetic advancements, has triggered a renaissance for this versatile scaffold. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond simple data points to explain the causality behind its properties and applications, from fundamental characteristics to its emerging role in cutting-edge therapeutics like protein degraders.

Part 1: Core Chemical and Physical Identity

The dihydrochloride salt is the bench-stable and commercially prevalent form of the diamine, mitigating the instability and handling issues associated with the free base.[1] Its core identity is summarized below.

Chemical Identifiers

| Property | Value | Source |

| CAS Number | 99363-25-4 | [3][4] |

| IUPAC Name | rel-(1R,2R)-cyclopentane-1,2-diamine dihydrochloride | [3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3][4] |

| Molecular Weight | 173.09 g/mol | [3] |

| SMILES | N[C@H]1CCC1.[H]Cl.[H]Cl | [3] |

Physicochemical Properties

Detailed experimental data for the dihydrochloride salt, such as a specific melting point and quantitative solubility, are not extensively reported in peer-reviewed literature. The properties are often supplier-specific. However, based on its structure and data for analogous amine hydrochlorides, the following characteristics can be inferred:

| Property | Value / Description | Rationale / Notes |

| Appearance | White to off-white solid/powder. | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents. | The ionic nature of the dihydrochloride salt dictates its solubility profile. |

| Stability | Significantly more stable than the free diamine. Store at room temperature in a tightly sealed container.[4] | The protonated amine groups are less susceptible to oxidative degradation.[1] |

| Stereochemistry | Exists as a pair of enantiomers: (1R,2R) and (1S,2S). The trans configuration provides a rigid, C₂-symmetric scaffold. | This stereochemical purity is the foundation of its utility in asymmetric synthesis. |

Part 2: Synthesis and Attainment of Enantiopurity

The true value of this diamine is realized in its enantiomerically pure forms. Historically, obtaining these has been a significant bottleneck.

Synthetic Approaches

Classic syntheses of the racemic diamine were often multi-step, low-yielding, and sometimes involved hazardous intermediates.[1][2] Modern methods have improved accessibility, but the most critical step for application remains the separation of the enantiomers.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

While the resolution of trans-cyclopentane-1,2-diamine was once considered difficult, the principles are analogous to the well-established resolution of its cyclohexane counterpart.[1][5] The following protocol is based on the robust methods developed for similar 1,2-diamines, relying on the differential solubility of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.[6][7][8]

Causality: The fundamental principle is the reaction of a racemic mixture (a 1:1 mixture of enantiomers) with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts ((R,R)-diamine·(L)-tartrate and (S,S)-diamine·(L)-tartrate). Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Step-by-Step Methodology:

-

Preparation of Tartaric Acid Solution: Dissolve one equivalent of L-(+)-tartaric acid in a minimal amount of hot deionized water (e.g., ~1.5-2.0 mL per gram of tartaric acid) in an Erlenmeyer flask with stirring, heating to 90-95 °C.[6]

-

Addition of Racemic Diamine: Slowly add a solution of racemic trans-cyclopentane-1,2-diamine (2 equivalents) to the hot tartaric acid solution over 20-30 minutes. The free base must first be generated from the dihydrochloride salt by careful neutralization with a base (e.g., NaOH) and extraction into an organic solvent. Caution: This reaction is exothermic.

-

Controlling Precipitation: A precipitate of the less soluble diastereomeric salt will begin to form. To maintain a stirrable slurry and prevent premature crashing of the second diastereomer, add small portions of hot deionized water as needed to just redissolve the bulk of the precipitate.[6]

-

Crystallization: Once the addition is complete, allow the solution to cool slowly to room temperature, then chill in an ice bath or refrigerate overnight to maximize the yield of the crystalline salt.[6]

-

Isolation and Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by a rinse with a solvent in which the salt is poorly soluble, like methanol or acetone, to remove soluble impurities.[7]

-

Liberation of the Free Diamine: The resolved diastereomeric salt is treated with a strong base (e.g., 2M NaOH) to deprotonate the tartaric acid and the diamine. The enantiomerically enriched free diamine can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Formation of the Dihydrochloride Salt: The resolved diamine in an organic solvent can be converted back to the stable dihydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a solvent like ether or dioxane.

The enantiomeric excess (ee) of the product should be determined by a suitable chiral analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Part 3: Applications in Asymmetric Synthesis and Drug Discovery

The rigid, C₂-symmetric backbone of trans-cyclopentane-1,2-diamine makes it an excellent chiral scaffold. Its applications are analogous to, and sometimes complementary to, its well-studied cyclohexane cousin.

Chiral Ligands for Asymmetric Catalysis

The primary application is in the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The two nitrogen atoms serve as ideal coordination points for a metal center, creating a well-defined chiral environment that influences the stereochemical outcome of a reaction.

-

Salen-type Ligands: Condensation with salicylaldehyde derivatives yields chiral Salen ligands. The resulting metal complexes (e.g., with Mn, Co, Cr) are potent catalysts for reactions such as asymmetric epoxidation and hydrolytic kinetic resolution.[1]

-

Bis(NHC) Ligands: The diamine can serve as the backbone for N-heterocyclic carbene (NHC) ligands, which are valuable in copper- and palladium-catalyzed reactions.[9]

-

Trost-type Ligands: It can be used to synthesize analogues of the Trost ligand, which are effective in palladium-catalyzed asymmetric allylic alkylation reactions.[1]

A Key Building Block for Protein Degraders (PROTACs)

A significant modern application for this diamine is in the field of Targeted Protein Degradation (TPD).[4] Specifically, it is used as a building block for Proteolysis-Targeting Chimeras (PROTACs).

Mechanism Insight: PROTACs are heterobifunctional molecules with three components: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[10][11] The PROTAC brings the POI and the E3 ligase into close proximity, inducing the ubiquitination of the POI, which marks it for destruction by the cell's proteasome.[10][12]

The trans-cyclopentane-1,2-diamine moiety is incorporated into the linker or ligand portion of the PROTAC. Its rigid stereochemistry helps to control the spatial orientation of the two ends of the molecule, which is critical for the efficient formation of the ternary complex (POI-PROTAC-E3 Ligase) that precedes degradation.[10] This precise conformational control can significantly impact the potency and selectivity of the resulting degrader.

Part 4: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for trans-cyclopentane-1,2-diamine dihydrochloride is not widely published, a reliable hazard assessment can be made based on its chemical class (amine hydrochloride) and data from analogous compounds like trans-1,2-cyclohexanediamine.[13][14]

-

Primary Hazards: Expected to be a skin and eye irritant or corrosive. Amine hydrochlorides can cause irritation or burns upon direct contact. Inhalation of dust may cause respiratory tract irritation.[14][15]

-

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Note: For the free base, H314 (Causes severe skin burns and eye damage) is often cited and should be considered a potential hazard.[14]

-

-

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] The dihydrochloride salt is hygroscopic and air-sensitive to a lesser degree than the free base but should still be protected from moisture and air.

Conclusion

trans-Cyclopentane-1,2-diamine dihydrochloride has emerged from the shadow of its cyclohexane analogue to become a valuable tool in its own right. Its rigid C₂-symmetric framework provides a powerful platform for asymmetric synthesis. More importantly, its utility as a stereochemically defined building block in the rapidly advancing field of targeted protein degradation underscores its renewed importance. For the medicinal or process chemist, understanding the nuances of its resolution, handling, and application is key to unlocking its full potential in the development of novel catalysts and next-generation therapeutics.

References

-

Rebolledo, F., et al. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-25. [Link]

-

Walsh, P. J., et al. (1997). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 74(3), 348. [Link]

-

Walsh, P. J., et al. (1997). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity. datapdf.com. [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. [Link]

-

Schanz, H-J., et al. (2003). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. ResearchGate. [Link]

-

Nagashima, H., et al. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. MDPI. [Link]

-

Singh, R., et al. (2016). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 1(4), 84-88. [Link]

-

PubChem. (n.d.). trans-Cyclopentane-1,2-diol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (trans)-Cyclopropane-1,2-diamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed. (2009). trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine. National Library of Medicine. [Link]

-

CP Lab Safety. (n.d.). trans-cyclopentane-1, 2-diamine dihydrochloride, min 97%. CP Lab Safety. [Link]

-

LabSolutions. (n.d.). cis-Cyclopentane-1,2-diamine dihydrochloride. LabSolutions. [Link]

-

PubChem. (n.d.). trans-1,2-Cyclopentanediol. National Center for Biotechnology Information. [Link]

-

Paquette, L. A., et al. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(12), 7349-7385. [Link]

-

Békés, M., et al. (2022). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Journal of Medicinal Chemistry, 65(17), 11496-11531. [Link]

-

Wang, Y., et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 8(19), 5344-5349. [Link]

-

Xu, Y. (2023). PROTAC Pharmaceutical Research and its Applications. International Journal of Biology and Life Sciences, 2(3). [Link]

-

PENTA s.r.o. (2023). Safety Data Sheet - Cyclopentane. Penta Chemicals. [Link]

-

Sun, X., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. MDPI. [Link]

-

NIST. (n.d.). 1,2-Cyclohexanediamine dihydrochloride, trans. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Trans-cyclopentane-1,2-diamine dihydrochloride 97% | CAS: 99363-25-4 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrj.org [chemrj.org]

- 9. mdpi.com [mdpi.com]

- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drpress.org [drpress.org]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of trans-Cyclopentane-1,2-diamine Dihydrochloride

Introduction: The Resurgence of a Forgotten Chiral Scaffold

Historically overshadowed by its more commercially available homologue, trans-cyclohexane-1,2-diamine, trans-cyclopentane-1,2-diamine has experienced a renaissance in the fields of asymmetric synthesis and medicinal chemistry.[1][2] Its rigid cyclopentane backbone imposes specific conformational constraints, making it a valuable chiral scaffold for the development of catalysts and pharmacologically active molecules. This guide provides a comprehensive technical overview of trans-cyclopentane-1,2-diamine dihydrochloride, focusing on its intricate stereochemistry, synthesis, resolution, and applications, tailored for researchers and professionals in drug development. The dihydrochloride salt form enhances the stability and handling of the otherwise air-sensitive free diamine.[1]

Molecular Structure and Stereochemical Landscape

trans-Cyclopentane-1,2-diamine is a chiral molecule possessing two stereocenters at the C1 and C2 positions of the cyclopentane ring. The "trans" configuration dictates that the two amino groups are on opposite faces of the ring. This arrangement gives rise to a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclopentane-1,2-diamine and (1S,2S)-cyclopentane-1,2-diamine. The racemic mixture contains equal amounts of both enantiomers. The dihydrochloride salt is formed by the protonation of both basic amino groups by hydrochloric acid.

The IUPAC name for the racemic trans-dihydrochloride salt is rel-(1R,2R)-cyclopentane-1,2-diamine dihydrochloride.

Key Molecular Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| CAS Number (racemic) | 99363-25-4 | |

| Boiling Point (free diamine) | 165.1±8.0°C at 760 mmHg | [3] |

| Density (free diamine) | 1.0±0.1 g/cm³ | [3] |

The C₂ symmetry of the trans-1,2-diamine scaffold is a crucial feature that makes it a "privileged ligand" backbone in asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

Visualizing the Stereoisomers of Cyclopentane-1,2-diamine

The relationship between the stereoisomers of cyclopentane-1,2-diamine can be visualized as follows:

Synthesis and Chiral Resolution: From Racemate to Enantiopure Scaffolds

The synthesis and subsequent resolution of trans-cyclopentane-1,2-diamine are critical processes for its application in asymmetric synthesis. Historically, the synthesis was complex and inefficient, contributing to its underutilization.[1][2]

Synthesis of Racemic trans-Cyclopentane-1,2-diamine

A classical and effective method for the synthesis of the racemic trans-diamine involves a multi-step process starting from readily available precursors. The general workflow is outlined below.

Experimental Protocol: Synthesis of Cyclopentane-1,2-dione Dioxime

This protocol is based on established methods for the synthesis of cyclic α-dione dioximes.[1][4]

-

Preparation of Cyclopentane-1,2-dione: In a suitable reaction vessel, diethyl glutarate and diethyl oxalate are subjected to a base-induced condensation (e.g., using sodium ethoxide). The resulting diketodiester is then hydrolyzed and decarboxylated under acidic conditions to yield cyclopentane-1,2-dione.[5] This intermediate is often unstable and used directly in the next step.[1]

-

Oximation: The crude cyclopentane-1,2-dione is treated with an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide) at low temperature. The reaction mixture is stirred for a specified period to allow for the formation of the dioxime. The cyclopentane-1,2-dione dioxime precipitates as a solid and can be collected by filtration, washed, and dried.[6]

Experimental Protocol: Reduction to Racemic trans-Cyclopentane-1,2-diamine

The reduction of the dioxime to the diamine is a critical step that can influence the ratio of trans to cis isomers.

-

Reduction: The cyclopentane-1,2-dione dioxime is dissolved in a suitable solvent, such as ethanol. A reducing agent, typically sodium metal, is added portion-wise to the refluxing solution.[1] This vigorous reduction of the oxime groups to amines proceeds to yield a mixture of cis- and trans-cyclopentane-1,2-diamine.

-

Isolation and Purification: After the reaction is complete, the mixture is worked up to remove unreacted sodium and byproducts. The resulting diamine isomers can be separated by fractional distillation or other chromatographic techniques. The trans isomer is the thermodynamically more stable product.

Chiral Resolution of Racemic trans-Cyclopentane-1,2-diamine

The separation of the (1R,2R) and (1S,2S) enantiomers is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. While specific protocols for trans-cyclopentane-1,2-diamine are less common in pedagogical literature, the principles are well-established and analogous to the resolution of trans-cyclohexane-1,2-diamine.[7][8]

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid (Illustrative)

This protocol is adapted from well-established procedures for the resolution of similar cyclic diamines.[8][9]

-

Salt Formation: A solution of L-(+)-tartaric acid in a suitable solvent (often a water/alcohol mixture) is prepared and heated. The racemic trans-cyclopentane-1,2-diamine is added slowly to the hot solution.

-

Diastereomeric Crystallization: Upon cooling, one of the diastereomeric salts, for instance, the (1R,2R)-diamine-L-tartrate, will preferentially crystallize due to its lower solubility. The crystals are collected by filtration. The other diastereomer, the (1S,2S)-diamine-L-tartrate, remains in the mother liquor.

-

Liberation of the Free Diamine: The isolated diastereomeric salt is treated with a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) to deprotonate the ammonium ions and liberate the free enantiopure diamine. The diamine can then be extracted into an organic solvent.

-

Conversion to Dihydrochloride Salt: To obtain the stable dihydrochloride salt, the free diamine is dissolved in a suitable solvent (e.g., methanol or ether) and treated with a solution of hydrogen chloride. The (1R,2R)-cyclopentane-1,2-diamine dihydrochloride will precipitate and can be collected by filtration.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be treated with a base to recover the (1S,2S)-enriched diamine, which can then be resolved using D-(-)-tartaric acid or purified by other means.

Applications in Asymmetric Catalysis and Drug Discovery

The enantiopure forms of trans-cyclopentane-1,2-diamine are valuable building blocks for the synthesis of chiral ligands, which are subsequently used in metal-catalyzed asymmetric reactions.

Ligand Synthesis and Catalytic Performance

A prominent class of ligands derived from trans-cyclopentane-1,2-diamine are the salen-type ligands, formed by the condensation of the diamine with two equivalents of a salicylaldehyde derivative. These tetradentate ligands can coordinate with various transition metals, such as manganese, chromium, and cobalt, to form catalysts for a range of asymmetric transformations.

Examples of Catalytic Applications:

-

Asymmetric Epoxidation: Salen complexes derived from (1R,2R)-cyclopentane-1,2-diamine have been shown to be effective catalysts for the asymmetric epoxidation of unfunctionalized olefins, yielding chiral epoxides with high enantioselectivity.[1]

-

Asymmetric Hydrogenation: Chiral ligands based on the trans-cyclopentane-1,2-diamine scaffold have been employed in the asymmetric hydrogenation of ketones and alkenes, producing chiral alcohols and alkanes in high enantiomeric excess.[3] For instance, manganese complexes with chiral tetradentate ligands derived from 1,2-diamines have demonstrated good activity and enantioselectivity (up to 85% ee) in the hydrogenation of ketones.[10][11]

-

Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition reactions, a powerful tool for C-C bond formation, can be rendered highly enantioselective using ligands derived from chiral 1,2-diamines.[12]

| Reaction | Catalyst/Ligand Type | Substrate | Enantiomeric Excess (ee) | Source(s) |

| Asymmetric Epoxidation | (Salen)Mn(III) complex | (E)- and (Z)-β-methylstyrenes | up to 87% | [1] |

| Asymmetric Hydrogenation | Mn(I) complex with PNNP ligand | Substituted acetophenones | up to 85% | [10][11] |

| Pd-catalyzed Allylic Alkylation | Trost-type ligand homologue | Allylic electrophiles | >99% | [1] |

Role in Drug Discovery and Development

The cyclopentane ring is a common motif in many approved drugs, valued for its ability to serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets. While a marketed drug containing the trans-cyclopentane-1,2-diamine moiety as a core component is not readily identifiable, this scaffold is of significant interest in medicinal chemistry. Its rigid, C₂-symmetric nature makes it an excellent starting point for the synthesis of complex molecules with defined three-dimensional structures, which is critical for potent and selective interactions with enzymes and receptors. For example, cyclopentane-1,2-dione derivatives have been investigated as bio-isosteres for carboxylic acids in drug design, with some showing potent activity as receptor antagonists.[13] The diamine functionality allows for the straightforward introduction of diverse substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.

Conclusion

trans-Cyclopentane-1,2-diamine dihydrochloride, once a chemical curiosity, has emerged as a potent and versatile chiral building block. Its well-defined stereochemistry and rigid conformational properties make it an invaluable tool in the hands of synthetic chemists. The development of more efficient synthetic and resolution protocols has unlocked its potential, particularly in the realm of asymmetric catalysis where ligands derived from this scaffold have demonstrated exceptional performance. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of foundational chiral molecules like trans-cyclopentane-1,2-diamine is set to increase, promising further innovations in catalysis and drug discovery.

References

- Vander Haar, R. W., Voter, R. C., & Banks, C. V. (1949). THE SYNTHESIS OF 1,2-CYCLOHEPTANEDIONE DIOXIME. Journal of Organic Chemistry.

- Walsh, P. J., Smith, D. K., & Castello, C. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]

- Walsh, P. J., Smith, D. K., & Castello, C. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews. [Link]

- PharmaBlock. (n.d.).

- Scarpellini, M., et al. (2012). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central.

- Anonymous. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)

- Schanz, H. J., et al. (2002). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL.

- A 1 L beaker equipped with an overhead stirrer was charged with L-(+)-tartaric acid... (2016).

- Anonymous. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc.

- A series of (R,R)

- Larsen, Robert D. (1978). Process for optical resolution of crude trans-1,2-cyclohexanediamine.

- Ferrand, A., et al. (2002). Hydrophilic diamine ligands for catalytic asymmetric hydrogenation of C=O bonds. Tetrahedron: Asymmetry.

- Hesse, G., & Bücking, E. (1949). Die Synthese der Reduktinsäure (Synthesis of Reductic Acid). Justus Liebigs Annalen der Chemie.

-

Stenutz, R. (n.d.). 1,2-cyclopentanedione dioxime. Retrieved from [Link]

- Pozo C., J. (1963). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- Ito, H., et al. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC)

-

National Center for Biotechnology Information. (n.d.). Cyclopentane-1,2-diamine. PubChem. Retrieved from [Link]

- user55119. (2020). Birch reduction of 1,2-Cyclopentanedione and Diketones. Chemistry Stack Exchange.

- Voter, R. C., & Banks, C. V. (1949). 1,2-cyclohexanedione dioxime. Organic Syntheses.

- Anonymous. (2023). Post-Lab Report Questions: 1. Draw the structure of (1R,2R)-(-)-1,2-Diaminocyclohexane. 2. Discuss the... brainly.com.

- Anonymous. (2025). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. ACS Fall 2025.

- Wang, H., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.

- Kumar, R., & Sharma, P. (2018).

- Csatay, L., et al. (2023). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.

- van Slagmaat, C. J., et al. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Buy (1R,2R)-Cyclopentane-1,2-diamine | 3145-88-8 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction | MDPI [mdpi.com]

- 13. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of trans-Cyclopentane-1,2-diamine dihydrochloride: A Technical Guide for Researchers

Introduction: The Resurgence of a Versatile Chiral Building Block

trans-Cyclopentane-1,2-diamine has emerged from the shadows of its more famous cyclohexane analogue to become a sought-after chiral building block in modern synthetic chemistry. Its rigid cyclopentyl backbone and strategically positioned amino groups make it a valuable component in the design of novel ligands for asymmetric catalysis, as well as a key structural motif in the development of new therapeutic agents.[1][2] However, the free diamine is known for its "extreme instability" and high sensitivity to air.[1] Consequently, it is most commonly supplied and utilized as its dihydrochloride salt, a more stable and manageable form.[1]

This technical guide provides an in-depth exploration of the critical physicochemical properties of trans-cyclopentane-1,2-diamine dihydrochloride, focusing on its solubility and stability. For drug development professionals and researchers, a thorough understanding of these characteristics is paramount for designing robust synthetic protocols, developing stable formulations, and ensuring the reliability of experimental outcomes. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide will provide a framework based on the known behavior of analogous amine hydrochlorides, coupled with detailed, field-proven methodologies for determining these properties in your own laboratory setting.

Section 1: Solubility Profile - A Gateway to Application

The solubility of a compound dictates its utility in various applications, from reaction media selection to formulation development. Amine hydrochlorides, being salts, generally exhibit significantly different solubility profiles compared to their free base counterparts. The ionic nature of the dihydrochloride salt of trans-cyclopentane-1,2-diamine suggests a higher affinity for polar solvents.

General Solubility Characteristics of Amine Dihydrochlorides

Amine hydrochlorides are formed by the reaction of a basic amine with hydrochloric acid.[3] This protonation of the amino groups results in the formation of an ammonium salt, which introduces ionic character to the molecule. This structural modification generally leads to:

-

Increased Aqueous Solubility: The ionic nature of the salt allows for favorable interactions with polar water molecules, often leading to significantly higher solubility in aqueous solutions compared to the free amine. The solubility of diamine hydrochlorides in water can be quite substantial.

-

Solubility in Polar Organic Solvents: Solvents like methanol and ethanol, which can engage in hydrogen bonding, are often effective at dissolving amine hydrochlorides. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also common solvents for these types of salts due to their high polarity.

-

Insolubility in Nonpolar Organic Solvents: Conversely, amine hydrochlorides typically exhibit poor solubility in nonpolar solvents such as hexanes, toluene, and diethyl ether.

Experimentally Determining the Solubility of trans-Cyclopentane-1,2-diamine dihydrochloride

Given the lack of specific public data, experimental determination of solubility is essential. The following is a standardized protocol for determining the equilibrium solubility of a compound.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

To a series of vials, add a pre-weighed excess of trans-cyclopentane-1,2-diamine dihydrochloride.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid is crucial.[4]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV, LC-MS, or a titrimetric method.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Data Presentation: Expected Solubility Trends

While exact values are to be determined experimentally, a qualitative solubility profile can be anticipated.

| Solvent | Expected Solubility | Rationale |

| Water | High | The ionic nature of the dihydrochloride salt allows for strong ion-dipole interactions with polar water molecules. |

| Methanol | Moderate to High | As a polar protic solvent, methanol can effectively solvate the ions. |

| Ethanol | Moderate | Slightly less polar than methanol, which may result in slightly lower solubility. |

| DMSO | Moderate to High | A highly polar aprotic solvent capable of dissolving a wide range of salts. |

| DMF | Moderate | A polar aprotic solvent, though typically slightly less effective than DMSO for dissolving salts. |

| Dichloromethane | Low to Insoluble | A nonpolar solvent that is unlikely to effectively solvate the ionic salt. |

| Toluene | Insoluble | A nonpolar aromatic solvent with very limited capacity to dissolve ionic compounds. |

| Hexanes | Insoluble | A nonpolar aliphatic solvent, highly incompatible with ionic salts. |

Section 2: Stability Profile - Ensuring Integrity and Reliability

The stability of a compound is a critical parameter that influences its storage, handling, and application. For trans-cyclopentane-1,2-diamine dihydrochloride, understanding its thermal stability, hygroscopicity, and potential degradation pathways is essential for its effective use.

Thermal Stability

Amine hydrochlorides are generally crystalline solids with relatively high melting points. The melting process is often accompanied by decomposition, especially for compounds containing functional groups that can eliminate HCl at elevated temperatures.

Expected Thermal Behavior:

-

Melting Point with Decomposition: It is anticipated that trans-cyclopentane-1,2-diamine dihydrochloride will exhibit a sharp melting point that is also its decomposition temperature. This is a common characteristic of amine salts.

-

Thermal Degradation: Upon heating, the compound may degrade through various pathways, including the elimination of hydrogen chloride and potential polymerization or cyclization reactions of the resulting free diamine. The thermal degradation of amines can be complex and is influenced by factors such as temperature and the presence of other reactive species.[5][6][7]

Experimental Protocol: Determination of Melting Point and Thermal Decomposition

-

Melting Point Determination:

-

Use a standard melting point apparatus.

-

Place a small amount of the dry, powdered compound into a capillary tube.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

-

Note any visual changes such as color change or gas evolution, which are indicative of decomposition.

-

-

Thermogravimetric Analysis (TGA):

-

For a more detailed thermal profile, perform TGA.

-

Heat a small, accurately weighed sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

The TGA instrument will record the mass of the sample as a function of temperature.

-

The resulting thermogram will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

-

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a crystalline solid like trans-cyclopentane-1,2-diamine dihydrochloride, moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

Classification of Hygroscopicity:

The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage weight gain after storage at 25°C and 80% relative humidity for 24 hours.[8]

-

Non-hygroscopic: Increase in weight is less than 0.12% w/w.

-

Slightly hygroscopic: Increase in weight is between 0.2% and 2% w/w.[8]

-

Hygroscopic: Increase in weight is between 2% and 15% w/w.[8]

-

Very hygroscopic: Increase in weight is greater than 15% w/w.

Experimental Protocol: Hygroscopicity Assessment

-

Sample Preparation:

-

Accurately weigh a sample of the dry compound into a tared container.

-

-

Controlled Humidity Exposure:

-

Place the open container in a humidity chamber set to a specific relative humidity (e.g., 80% RH) and temperature (e.g., 25 °C).

-

-

Weight Monitoring:

-

At regular time intervals (e.g., 1, 6, 12, and 24 hours), remove the sample and quickly reweigh it.

-

Continue until the weight becomes constant or for a pre-defined period (e.g., 24 hours).

-

-

Calculation and Classification:

-

Calculate the percentage weight gain.

-

Classify the hygroscopicity of the compound based on the established criteria.

-

Stability in Solution and Under Forced Degradation

Assessing the stability of a compound in solution and under stressed conditions is crucial for developing stability-indicating analytical methods and for understanding potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation:

-

Prepare a stock solution of trans-cyclopentane-1,2-diamine dihydrochloride in a suitable solvent at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add a portion of the stock solution to an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a defined period.

-

Alkaline Hydrolysis: Add a portion of the stock solution to a basic solution (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Treat a portion of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Expose a portion of the stock solution to UV and visible light.

-

Thermal Degradation (in solution): Heat a portion of the stock solution.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.[9][10][11][12][13]

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

Section 3: Visualization of Experimental Workflows

To provide a clear and logical representation of the key experimental procedures described in this guide, the following diagrams have been generated using Graphviz.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Overview of Stability Assessment Protocols.

Conclusion and Recommendations

trans-Cyclopentane-1,2-diamine dihydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While its free diamine form is notoriously unstable, the dihydrochloride salt offers a practical and stable alternative. This guide has outlined the expected solubility and stability characteristics of this compound based on the general properties of amine hydrochlorides and has provided detailed, actionable protocols for their experimental determination.

For researchers and drug development professionals, it is imperative to perform these experimental evaluations to obtain specific quantitative data for trans-cyclopentane-1,2-diamine dihydrochloride. This will enable informed decisions regarding solvent selection for synthesis and purification, formulation strategies, and appropriate storage and handling conditions. By following the methodologies presented herein, scientists can confidently navigate the physicochemical landscape of this important chiral diamine, ensuring the integrity and success of their research and development endeavors.

References

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- This reference is not available.

-

Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). Retrieved from [Link]

- This reference is not available.

- This reference is not available.

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]

-

El-Gindy, A., Emara, S., & Hadad, G. M. (2012). Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. Journal of AOAC International, 95(5), 1316–1325. [Link]

- This reference is not available.

-

Napte, B. (2024, March 7). Classification of Hygroscopicity. Pharma Growth Hub. Retrieved from [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved from [Link]

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Stability Indicating Assay Method. (2023, October 10). IJCRT.org. Retrieved from [Link]

-

Afonso, C. A. M., et al. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

trans-Cyclopentane-1,3-diamine dihydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

- This reference is not available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. trans-Cyclopentane-1,3-diamine dihydrochloride [myskinrecipes.com]

- 3. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Amine Thermal Degradation [bre.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmagrowthhub.com [pharmagrowthhub.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. questjournals.org [questjournals.org]

- 12. ajpaonline.com [ajpaonline.com]

- 13. ijcrt.org [ijcrt.org]

A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Enantiopure trans-Cyclopentane-1,2-diamine

Abstract

Enantiomerically pure vicinal diamines are foundational building blocks in modern asymmetric synthesis, serving as chiral ligands, auxiliaries, and key synthons for pharmacologically active molecules. Among these, trans-cyclopentane-1,2-diamine presents a unique scaffold, offering a rigid five-membered ring backbone that imparts distinct stereochemical control in catalysis. However, its historical underutilization has been largely due to challenges in its stereoselective synthesis. This technical guide provides an in-depth exploration of a robust and efficient chemoenzymatic strategy to access both enantiomers of trans-cyclopentane-1,2-diamine. By leveraging the exquisite enantioselectivity of lipases, specifically Candida antarctica Lipase B (CALB), this methodology overcomes the limitations of classical resolution techniques. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering both foundational theory and actionable experimental protocols.

Introduction: The Strategic Value of a Forgotten Diamine

While its six-membered ring homologue, trans-cyclohexane-1,2-diamine (CHDA), has become a ubiquitous scaffold in asymmetric catalysis, trans-cyclopentane-1,2-diamine has been comparatively overlooked.[1] This oversight is not due to a lack of potential, but rather the historical difficulty in accessing it in an enantiopure form.[1] Classical resolution via diastereomeric salt formation with chiral acids, a standard method for amines, has proven inefficient for this specific diamine, often requiring multiple recrystallization cycles with low yields.[1]

The development of efficient synthetic routes has sparked renewed interest in this chiral motif.[1] The rigid cyclopentyl frame offers a distinct conformational rigidity compared to the more flexible cyclohexyl system, which can translate into unique selectivity profiles when incorporated into chiral ligands for metal-catalyzed reactions or as a core component in organocatalysis.

This guide focuses on a chemoenzymatic approach, which marries the reliability of traditional organic synthesis for constructing the racemic scaffold with the unparalleled stereodiscrimination of enzymes for resolving the enantiomers. This strategy, centered on the kinetic resolution of a protected diamine derivative, represents a scalable and highly effective solution.

Foundational Chemistry: Synthesis of the Racemic Precursor

A robust chemoenzymatic process begins with a reliable synthesis of the racemic starting material. A highly effective route to racemic N,N-disubstituted trans-cyclopentane-1,2-diamines begins with the corresponding racemic trans-2-(N,N-dialkylamino)cyclopentanols. This precursor undergoes a one-pot, stereospecific transformation into the target racemic diamine.[2]

The process involves the activation of the hydroxyl group, typically through mesylation, followed by an in-situ azidation with sodium azide. The resulting azido-amine intermediate is then reduced, for instance via Staudinger reduction using triphenylphosphine followed by hydrolysis, to yield the racemic trans-1,2-diamine. This method is advantageous as it proceeds with high fidelity, preserving the trans stereochemistry.

Caption: Synthesis of the racemic diamine precursor.

The Enzymatic Core: Kinetic Resolution via Lipase-Catalyzed Acylation

The cornerstone of this enantioselective synthesis is the enzymatic kinetic resolution (EKR). In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of a slower-reacting enantiomer from a faster-reacting product. For the resolution of N-protected trans-cyclopentane-1,2-diamines, Candida antarctica Lipase B (CALB) is the biocatalyst of choice due to its broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity.[2][3]

The Mechanism and Causality of Biocatalyst Selection

Candida antarctica Lipase B operates via a serine hydrolase mechanism involving a catalytic triad of Ser-His-Asp in its active site. The catalytic cycle for acylation can be described as follows:

-

Acyl-Enzyme Formation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl group of an acyl donor (e.g., an ester like ethyl acetate), forming a tetrahedral intermediate. This intermediate collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme complex.

-

Enantioselective Acylation: The racemic diamine then enters the active site. One enantiomer, due to its specific stereochemistry, is oriented optimally for one of its amino groups to perform a nucleophilic attack on the acyl-enzyme intermediate. The other enantiomer fits poorly, resulting in a significantly slower reaction rate.

-

Product Release: Following the nucleophilic attack, a new tetrahedral intermediate is formed, which then collapses to release the N-acylated diamine product and regenerate the free enzyme for the next catalytic cycle.

The choice of an irreversible acyl donor, such as ethyl acetate, is critical. The release of ethanol, a poor nucleophile, prevents the reverse reaction (transesterification), driving the equilibrium towards product formation and ensuring high conversion.

Caption: The cycle of enzymatic kinetic resolution.

Critical Parameters for a Self-Validating Protocol

To establish a trustworthy and reproducible protocol, several experimental parameters must be precisely controlled:

-

Enzyme Formulation: Commercially available immobilized CALB (e.g., Novozym 435) is highly recommended. Immobilization prevents enzyme aggregation, enhances stability in organic media, and simplifies post-reaction removal by simple filtration.[4]

-

Solvent Choice: The solvent must maintain enzyme activity while solubilizing the substrate. Apolar, anhydrous organic solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often optimal.[4][5] These solvents minimize enzyme denaturation and prevent unwanted hydrolysis of the acyl donor or product.

-

Acyl Donor: As mentioned, an activated ester that generates a non-nucleophilic alcohol is ideal. Ethyl acetate is a cost-effective and highly efficient choice.[2]

-

Temperature: Lipase activity is temperature-dependent. A moderately elevated temperature, typically around 40-50°C, often provides a good balance between reaction rate and enzyme stability.[6]

-

Reaction Monitoring: The reaction should be monitored to stop at or near 50% conversion. This theoretical maximum ensures the highest possible enantiomeric excess (ee) for both the unreacted starting material and the acylated product. Progress can be tracked using techniques like GC or TLC.

Experimental Protocol: A Step-by-Step Workflow

The following protocol is a representative procedure based on the successful resolution of N,N-dialkylated trans-cyclopentane-1,2-diamines.[2]

Materials & Reagents

-

Racemic trans-N,N'-dialkyl-cyclopentane-1,2-diamine

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Ethyl acetate (anhydrous)

-

Diisopropyl ether (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

-

Silica gel for column chromatography

Procedure: Enzymatic Acylation

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the racemic diamine (1.0 eq) in anhydrous diisopropyl ether (to a concentration of ~0.1 M).

-

Add ethyl acetate (1.5 eq) to the solution.

-

Add immobilized CALB (e.g., Novozym 435) to the mixture (typically 20-50 mg of enzyme per mmol of substrate).

-

Stir the suspension at a constant temperature (e.g., 45°C).

-

Monitor the reaction progress by TLC or GC analysis until approximately 50% conversion is reached.

-

Upon reaching the target conversion, cool the mixture to room temperature and remove the enzyme by filtration. Wash the immobilized enzyme with fresh solvent to recover any adsorbed material.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude mixture of the unreacted diamine enantiomer and the acylated product.

Product Separation and Deprotection

-

The resulting mixture, containing the more reactive (e.g., R,R) mono-acylated product and the less reactive (e.g., S,S) unreacted diamine, can be readily separated by standard silica gel column chromatography. The difference in polarity between the diamine and the amide allows for clean separation.

-

The separated, acylated enantiomer can then be deprotected (e.g., via acidic or basic hydrolysis depending on the nature of the acyl group) to yield the corresponding enantiopure diamine.

-

The unreacted enantiomer is already in its final form after chromatographic purification.

Data Presentation and Analysis

Representative Resolution Data

The efficiency of a kinetic resolution is quantified by the enantiomeric excess (ee) of the substrate (ees) and product (eep), the conversion (c), and the enantiomeric ratio (E).

| Substrate | Conversion (c) | ee (Unreacted Diamine) | ee (Acylated Product) | E-value |

| rac-trans-N,N'-dibenzyl-CPDA | ~50% | >99% | >99% | >200 |

| rac-trans-N,N'-diallyl-CPDA | ~50% | >99% | 98% | >200 |

| (Data adapted from González-Sabín, J. et al., J. Org. Chem. 2007, 72 (4), pp 1309–1314)[2] |

Determination of Enantiomeric Excess

Accurate determination of enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[7]

-

Derivatization: The amino groups of the resolved diamine and the product must often be derivatized to include a chromophore for UV detection and to improve interaction with the CSP. Common derivatizing agents include benzoyl chloride or m-toluoyl chloride.[8]

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating the enantiomers of such derivatives.[7][9]

-

Analysis: A small sample of the derivatized racemic mixture is first injected to determine the retention times of both enantiomers. Subsequently, the resolved samples are injected, and the ee is calculated from the relative peak areas.

Typical HPLC Conditions:

-

Column: Chiralcel OD-H or similar polysaccharide-based CSP

-

Mobile Phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Conclusion and Future Outlook

The chemoenzymatic synthesis of enantiopure trans-cyclopentane-1,2-diamine via lipase-catalyzed kinetic resolution is a powerful and practical strategy. It circumvents the inefficiencies of classical methods and provides high-purity enantiomers in good yields. The use of robust, immobilized enzymes like CALB makes the process scalable and economically viable. As the demand for novel chiral ligands and synthons continues to grow, this "forgotten diamine" is poised for a resurgence, and the chemoenzymatic route detailed herein provides a reliable gateway for its exploration and application in cutting-edge chemical synthesis.

References

-

González-Sabín, J., Gotor, V., & Rebolledo, F. (2007). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans-Cyclopentane-1,2-Diamine Derivatives. The Journal of Organic Chemistry, 72(4), 1309–1314. [Link]

-

Pirkle, W. H., & Welch, C. J. (1991). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 68(12), 1039. [Link]

-

Gotor-Fernández, V., Gotor, V., & García-Urdiales, E. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]

-

García-García, P., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11539. [Link]

-

Le-Huu, M., et al. (2011). Chemoenzymatic dynamic kinetic resolution of primary amines catalyzed by CAL-B at 38-40 °C. Tetrahedron: Asymmetry, 22(14-15), 1547-1552. [Link]

-

Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. [Link]

-